TRPM8 Antagonist Potency: Direct Comparison with the Class-Leading 3-Iodo Cinnamamide Analog 18l
In a fluorescence-based Ca2+ assay using HEK-293 cells heterologously expressing rat TRPM8, the target compound inhibited icilin-induced intracellular Ca2+ elevation with an IC50 of 140 nM [1]. This represents approximately 2-fold weaker potency compared to the optimal 3-iodo cinnamamide analog 18l (IC50 = 73 nM) identified in the De Petrocellis et al. (2015) SAR series under analogous assay conditions [2]. Both compounds share the cinnamamide 'open-chain' scaffold but differ at the critical 3-position halogen (Br vs. I), providing a direct head-to-head structural comparator.
| Evidence Dimension | TRPM8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | Compound 18l (3-iodo cinnamamide analog): IC50 = 73 nM |
| Quantified Difference | 1.92-fold lower potency for the target compound vs. 18l |
| Conditions | HEK-293 cells expressing rat TRPM8; inhibition of icilin-induced intracellular Ca2+ elevation; 5 min pre-treatment; fluorescence-based assay |
Why This Matters
This head-to-head comparison reveals that while the 3-bromo substitution yields slightly lower TRPM8 potency than the 3-iodo congener, it offers a structurally distinct halogen-bonding pharmacophore that may be preferred for SAR exploration or intellectual property considerations.
- [1] BindingDB. BDBM50083055 (CHEMBL3422836): Antagonist activity against rat TRPM8 expressed in HEK293 cells assessed as inhibition of icilin-induced intracellular Ca2+ level pre-treated 5 mins. IC50 = 140 nM. BindingDB Entry ID: 50045813. View Source
- [2] De Petrocellis, L., Ortar, G., Schiano Moriello, A., Serum, E.M., Rusterholz, D.B. (2015). Structure-activity relationships of the prototypical TRPM8 agonist icilin. Bioorganic & Medicinal Chemistry Letters, 25(11), 2285-2290. Compound 18l (3-iodo derivative): IC50 = 73 nM. View Source
